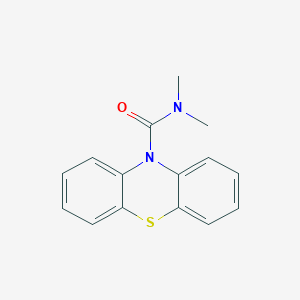

N,N-dimethyl-10H-phenothiazine-10-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N,N-dimethyl-10H-phenothiazine-10-carboxamide is a chemical compound with the molecular formula C15H14N2OS and a molecular weight of 270.35 g/mol . It is a derivative of phenothiazine, a class of compounds known for their diverse applications in medicine and industry.

Métodos De Preparación

The synthesis of N,N-dimethyl-10H-phenothiazine-10-carboxamide typically involves the reaction of phenothiazine with dimethylamine and a carboxylating agent under controlled conditions. Industrial production methods may involve bulk custom synthesis to meet specific purity and quantity requirements .

Análisis De Reacciones Químicas

N,N-dimethyl-10H-phenothiazine-10-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.

Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or dichloromethane. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Scientific Research Applications

The compound exhibits several significant applications across various fields:

Organic Synthesis

N,N-dimethyl-10H-phenothiazine-10-carboxamide serves as an important reagent in organic synthesis. It is utilized as a precursor for other chemical compounds, facilitating the development of new materials and pharmaceuticals.

Pharmaceutical Applications

This compound is primarily studied for its potential therapeutic effects, particularly as an antipsychotic agent. It functions mainly through the antagonism of dopamine D2 receptors, similar to other phenothiazine derivatives. Research indicates its efficacy in treating psychiatric disorders such as schizophrenia and bipolar disorder .

Neuroprotective Properties

Recent studies have highlighted its role in inhibiting lipid peroxidation, a process associated with oxidative stress and neurodegenerative diseases. For instance, derivatives of this compound have shown promise in protecting against oxidative damage in brain tissues, potentially offering therapeutic avenues for conditions like Alzheimer's disease .

The compound has demonstrated antimicrobial and anticancer properties. Its interactions with biological targets suggest that it may modulate various pathways involved in cell survival and death, making it a candidate for further exploration in cancer therapy.

Case Studies

- Neurodegenerative Disorders : A study demonstrated that derivatives like N-(3-methyl-4H-1,2,4-triazol-4-yl)-10H-phenothiazine-10-carboxamide exhibited high potency against oxidative stress-induced damage in hippocampal slice cultures, showing potential for treating neurodegenerative diseases .

- Psychiatric Disorders : Clinical trials have assessed the efficacy of phenothiazine derivatives in managing symptoms of schizophrenia, emphasizing their role in dopamine receptor modulation.

Mecanismo De Acción

The mechanism of action of N,N-dimethyl-10H-phenothiazine-10-carboxamide involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation .

Comparación Con Compuestos Similares

N,N-dimethyl-10H-phenothiazine-10-carboxamide can be compared with other phenothiazine derivatives, such as:

10H-Phenothiazine-10-propanamine, N,N-dimethyl-, 5-oxide: This compound has a similar structure but different functional groups, leading to distinct chemical and biological properties.

10-methyl-10H-phenothiazine: Another derivative with a methyl group, which affects its reactivity and applications.

Actividad Biológica

N,N-dimethyl-10H-phenothiazine-10-carboxamide, a derivative of phenothiazine, has gained attention in recent years for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the molecular formula C14H12N2OS and a molecular weight of approximately 270.35 g/mol. The compound features a tricyclic structure consisting of two benzene rings linked by a thiazine ring, with functional groups that enhance its reactivity and biological activity .

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly in the central nervous system (CNS). It is known to influence several neurotransmitter receptors, including:

- Dopamine Receptors : Modulating dopaminergic signaling, which is crucial in psychiatric disorders such as schizophrenia.

- Cholinergic Receptors : Inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important in Alzheimer's disease .

The compound's mechanism may also involve antioxidant properties, where it inhibits lipid peroxidation and protects against oxidative stress, a factor in neurodegeneration .

1. Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. For instance, a related compound demonstrated the ability to inhibit oxidative damage in hippocampal slice cultures, showing up to 100-fold higher potency than standard antioxidants like Trolox .

2. Antimicrobial Activity

The compound has been studied for its antimicrobial properties. Preliminary findings suggest effectiveness against various bacterial strains, indicating potential applications in treating infections .

3. Anticancer Activity

Studies have explored the anticancer potential of phenothiazine derivatives. This compound has shown promise in inhibiting cancer cell proliferation through apoptosis induction pathways .

Case Studies and Research Findings

Case Study 1: Neuroprotective Effects

A study assessed the neuroprotective effects of N,N-dimethyl-10H-phenothiazine derivatives on models of neurodegenerative diseases. The results indicated that these compounds could significantly reduce neuronal death caused by oxidative stress, highlighting their therapeutic potential in conditions like Alzheimer's disease .

Case Study 2: Cholinesterase Inhibition

In vitro studies demonstrated that this compound effectively inhibited both AChE and BChE enzymes. This dual inhibition suggests its utility as a multi-target therapeutic agent for Alzheimer's disease .

Data Summary Table

Propiedades

IUPAC Name |

N,N-dimethylphenothiazine-10-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2OS/c1-16(2)15(18)17-11-7-3-5-9-13(11)19-14-10-6-4-8-12(14)17/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVEMOBBCUXTLCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.